molecular formula C6H6F2N2O B14067974 6-Amino-4-(difluoromethyl)pyridin-2-ol

6-Amino-4-(difluoromethyl)pyridin-2-ol

Cat. No.: B14067974
M. Wt: 160.12 g/mol
InChI Key: XQMYNWBZRBHNBY-UHFFFAOYSA-N
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Description

6-Amino-4-(difluoromethyl)pyridin-2-ol (CAS 1806774-31-1) is a chemical compound with the molecular formula C 6 H 6 F 2 N 2 O and a molecular weight of 160.12 g/mol . It is a pyridine-based building block of interest in medicinal chemistry and drug discovery research. Pyridine and aminopyridine scaffolds are prevalent in pharmaceutical compounds and are frequently investigated for their biological activities . For instance, various 6-aminopyridin-ol analogs have been designed and synthesized as selective inhibitors for targets like fibroblast growth factor receptor 4 (FGFR4) in anti-hepatocellular carcinoma research , or have been studied for their role in inhibiting serotonin-induced angiogenesis . The presence of the difluoromethyl group on the pyridine core is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and binding affinity . As a specialized reagent, it serves as a key intermediate for the synthesis of more complex molecules. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

6-amino-4-(difluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H6F2N2O/c7-6(8)3-1-4(9)10-5(11)2-3/h1-2,6H,(H3,9,10,11)

InChI Key

XQMYNWBZRBHNBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)N)C(F)F

Origin of Product

United States

Synthetic Methodologies for 6 Amino 4 Difluoromethyl Pyridin 2 Ol and Its Derivatives

De Novo Synthesis Strategies for the Pyridin-2-ol Core

Constructing the central pyridin-2-ol (or its tautomeric form, pyridin-2-one) ring with the desired 6-amino substitution pattern is the foundational step in the synthesis of the target compound. Various strategies have been developed to build this heterocyclic core from acyclic precursors.

Cycloaddition and annulation reactions are powerful tools for the construction of cyclic systems, offering pathways to complex molecular architectures from simpler starting materials. The Diels-Alder reaction, a [4+2] cycloaddition, represents a classic and highly reliable method for forming six-membered rings, and its principles can be applied to the synthesis of dihydropyridine (B1217469) systems that can be subsequently oxidized to the desired pyridin-2-ol. libretexts.org

More contemporary methods, such as [3+2] annulation reactions, have also been developed. For instance, a self-[3+2] annulation of pyridinium (B92312) salts has been reported for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones. rsc.orgrsc.org In this transition-metal-free process, a pyridinium ylide, generated in situ, undergoes a cascade of intra- and intermolecular reactions to form the pyridinone ring. rsc.org While this specific example leads to N-substituted products, the underlying principle of using pyridinium salts as precursors demonstrates a viable strategy for ring formation.

Cascade annulation reactions provide another efficient route. A metal-free cascade annulation of isopropene derivatives, using ammonium (B1175870) iodide as the nitrogen source, has been shown to produce diverse substituted pyridines with high selectivity, demonstrating the efficient formation of intermolecular C-N and C-C bonds to construct the ring. nih.gov

Reaction TypeKey ReactantsConditionsProduct TypeReference(s)
[4+2] Cycloaddition Diene + DienophileThermal or PhotochemicalDihydropyridine derivative libretexts.org
[3+2] Annulation Pyridinium saltsBase (e.g., Cs2CO3), mild conditionsN-substituted Pyridin-2(1H)-one rsc.orgrsc.org
Cascade Annulation Isopropene derivatives, NH4IMetal-freeSubstituted Pyridine (B92270) nih.gov
[2+2] Cycloaddition Methylideneisoxazolone + YnamineHigh Temperature (170-200 °C)4-Aminopyridine acs.org

This table summarizes key cycloaddition and annulation strategies for pyridine ring synthesis.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net These protocols are particularly well-suited for the synthesis of highly substituted pyridin-2-ol derivatives.

One prominent example is the one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. nih.gov This approach involves the reaction of an aldehyde, malononitrile, and an amine, often under catalytic conditions, to assemble the densely functionalized pyridine core in high yields. Similarly, various 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have been synthesized via one-pot multicomponent condensation reactions of aromatic aldehydes, malononitrile, and different primary amines. researchgate.net These methods highlight the modularity of MCRs, where variation of the starting components allows for the creation of a library of substituted pyridines. The synthesis of 2-pyridone-containing heterocycles through MCRs has been reviewed, covering a wide range of bioactive compounds and underscoring the strategic importance of this approach. nih.gov

Achieving the correct placement of substituents—chemo- and regioselectivity—is paramount in any synthetic strategy. In the context of de novo pyridine synthesis, this control is typically exerted by the judicious choice of precursors and reaction conditions.

In multicomponent reactions, the inherent reactivity of the starting materials dictates the final substitution pattern. For example, in the synthesis of 6-amino-2-pyridones, the amine component is incorporated at the C6 position, while the aldehyde provides the substituent at C4. researchgate.netnih.gov This predictable outcome is a hallmark of well-designed MCRs.

Introduction of the Difluoromethyl Group

The incorporation of the difluoromethyl group (CF2H) can be achieved either by functionalizing a pre-formed pyridine ring or by constructing the ring from a difluoromethyl-containing building block. Both approaches present unique advantages and challenges.

Direct C-H functionalization is an increasingly popular strategy that avoids lengthy de novo syntheses and allows for late-stage modification of complex molecules. The primary challenge in applying this to pyridine is controlling the position of the incoming group. For 6-amino-4-(difluoromethyl)pyridin-2-ol, difluoromethylation must occur selectively at the C4 position (the para-position relative to the nitrogen atom).

Significant progress has been made in C4-selective difluoromethylation. One innovative approach utilizes a light-driven, photocatalyst-free method involving N-aminopyridinium salts and readily available sulfinates as the CF2H source. chemrxiv.org This method demonstrates excellent C4 selectivity (>20:1 para/ortho) for a range of pyridine substrates under mild conditions. chemrxiv.org

Another powerful strategy employs a temporary dearomatization of the pyridine ring, which allows for a switch in regioselectivity. nih.govuni-muenster.de By reacting a pyridine with an activating agent, an oxazino pyridine intermediate can be formed, which directs radical difluoromethylation to the C3 (meta) position. researchgate.netnih.gov Crucially, by treating the pyridine with acid in situ, a pyridinium salt is formed, which switches the selectivity of the radical addition to the desired C4 (para) position. nih.govresearchgate.net This method provides a tunable system for accessing different regioisomers from the same starting material. nih.govuni-muenster.de

MethodPyridine SubstrateReagent(s)ConditionsSelectivityReference(s)
Light-Driven N-Aminopyridinium SaltRSO2Na (e.g., CF2HSO2Na)Blue LED, BaseC4-selective (>20:1) chemrxiv.org
Regioselective Switch Pyridinium Salt (in situ)bis(difluoroacetyl) peroxideAcid (CSA), Radical InitiatorC4-selective researchgate.netnih.govuni-muenster.de

This table compares modern methods for the C4-selective C-H difluoromethylation of pyridine scaffolds.

An alternative to late-stage C-H functionalization is a de novo synthesis where the pyridine ring is constructed from a building block that already contains the difluoromethyl group. This approach offers excellent control over regiochemistry, as the position of the CF2H group is fixed from the outset.

A scalable synthesis of 2-difluoromethyl pyridines has been reported where the entire pyridine ring is assembled around the difluoromethyl moiety using inexpensive commodity chemicals. nih.gov This user-friendly method allows for diverse substitution patterns on all positions of the ring. nih.gov Another example involves the reaction of lithium 3-difluoromethyl-1,3-ketoenolates with ammonium acetate (B1210297) in glacial acetic acid. researchgate.net This strategy has been used to prepare 4'-difluoromethyl-2,2':6',2''-terpyridines, demonstrating the utility of difluoromethylated ketoenolates as versatile precursors for building substituted pyridine rings. researchgate.net These methods are particularly valuable when the desired substitution pattern is difficult to achieve through direct C-H functionalization of a pre-existing pyridine core.

Transition Metal-Catalyzed Difluoromethylation Methods

The introduction of the difluoromethyl group onto a pyridine ring is a critical step in the synthesis of the target compound. Transition metal-catalyzed methods offer a powerful toolkit for this transformation, primarily through cross-coupling reactions or direct C–H bond functionalization. researchgate.net

Copper-catalyzed reactions have been pivotal in this area. Early methods often involved the use of pre-formed organometallic reagents. For instance, the first copper-catalyzed difluoromethylation of aryl iodides was reported using a zinc-based reagent, [(DMPU)₂Zn(CF₂H)₂]. rsc.org More recent developments have focused on more direct and efficient pathways. Palladium catalysis is also prominent, particularly for the cross-coupling of aryl boronic acids with difluoromethyl sources like BrCF₂CO₂Et, which acts as a difluorocarbene precursor. chinesechemsoc.orgnih.gov

Direct C–H difluoromethylation is an even more atom-economical approach, as it bypasses the need for pre-functionalized substrates like halides or boronic acids. researchgate.netnih.gov While methods for C2 and C4 functionalization of pyridines are more established due to the inherent electronics of the heterocycle, achieving regioselectivity at other positions can be challenging. researchgate.netresearchgate.net Radical-based methods, often employing photocatalysis, have emerged as a mild and effective strategy for the C–H difluoromethylation of various heteroarenes. rsc.orgnih.gov These reactions can be initiated by photoredox catalysts that activate stable difluoromethyl precursors, such as sodium difluoromethanesulfinate (CF₂HSO₂Na), to generate the CF₂H radical. nih.gov

The table below summarizes key findings in transition metal-catalyzed difluoromethylation relevant to pyridine systems.

Catalyst SystemDifluoromethyl SourceSubstrate TypeKey Features & Findings
Copper (Cu) [(DMPU)₂Zn(CF₂H)₂]Aryl IodidesFirst Cu-catalyzed method for this transformation. rsc.org
Palladium (Pd) BrCF₂CO₂EtAryl Boronic AcidsCross-coupling reaction where BrCF₂CO₂Et serves as a difluorocarbene precursor. chinesechemsoc.orgnih.gov
Palladium (Pd) Acid ChloridesAcid ChloridesA decarbonylative difluoromethylation process occurring at room temperature. nih.gov
Nickel (Ni) CF₂HSO₂NHNHBocAryl HalidesEmploys an electrochemical approach for oxidative fluoroalkylation. rsc.org
Organic Photoredox Catalyst CF₂HSO₂NaHeterocycles (general)Metal-free C-H difluoromethylation using O₂ as a green oxidant under visible light. nih.gov

Green Chemistry and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry places increasing emphasis on sustainability and green principles to minimize environmental impact. nih.gov The synthesis of complex fluorinated molecules is an area where these principles are actively being applied. mdpi.com

A key target for green innovation is the difluoromethylation step. Traditional methods can rely on harsh reagents, but more sustainable alternatives are emerging. One significant advance is the use of fluoroform (CHF₃) as the difluoromethyl source. rsc.org Fluoroform is an inexpensive, non-ozone-depleting industrial byproduct, and protocols using it in continuous flow systems represent a highly atom-efficient and greener approach. rsc.org

Photocatalysis also aligns with green chemistry principles by using visible light to drive reactions under mild conditions, often replacing harsh reagents or high temperatures. nih.gov The use of organic photoredox catalysts for C-H difluoromethylation can obviate the need for transition metals and can utilize benign oxidants like molecular oxygen (O₂). nih.gov

Chemical Reactivity and Transformation Studies of 6 Amino 4 Difluoromethyl Pyridin 2 Ol

Reactivity of the Amino Group: Acylation, Alkylation, and Condensation Reactions

The exocyclic amino group at the C6 position is a primary nucleophilic site in the molecule. Its reactivity is comparable to other aminopyridines, which readily undergo a variety of transformations. researchgate.net

Acylation: The amino group can be easily acylated using standard reagents such as acyl chlorides or anhydrides in the presence of a base. This reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, leading to the formation of the corresponding amide. The reaction is generally chemoselective for the exocyclic amino group over the ring nitrogen or the hydroxyl group, especially under non-forcing conditions. researchgate.net

Alkylation: N-alkylation of the amino group can be achieved with alkyl halides or other alkylating agents. google.com The reaction typically requires a base to deprotonate the amino group, enhancing its nucleophilicity. Due to the potential for overalkylation, controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation over di-alkylation. Hydrogen-borrowing alkylation techniques, which use alcohols as alkylating agents in the presence of a suitable catalyst, represent a more modern and atom-economical approach. nih.gov

Condensation Reactions: The primary amino group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). scielo.org.mxresearchgate.net This transformation is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. Furthermore, multicomponent reactions, such as the three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, can lead to the formation of more complex heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.netscielo.org.mx

Reaction TypeReagent ExampleProduct TypeKey Considerations
Acylation Acetyl Chloride (CH₃COCl) / BaseN-(4-(difluoromethyl)-6-hydroxy-pyridin-2-yl)acetamideChemoselective for the exocyclic amine under mild conditions.
Alkylation Methyl Iodide (CH₃I) / BaseN-Methyl-6-amino-4-(difluoromethyl)pyridin-2-olRisk of overalkylation (di-methylation) and potential for competing O-alkylation or N1-alkylation of the pyridone tautomer.
Condensation Benzaldehyde (C₆H₅CHO) / Acid catalystN-Benzylidene-6-amino-4-(difluoromethyl)pyridin-2-ol (Schiff Base)The reaction is reversible and typically requires removal of water to drive it to completion.

Pyridin-2-ol/Pyridin-2(1H)-one Tautomerism and its Influence on Reactivity

A critical aspect governing the reactivity of 6-amino-4-(difluoromethyl)pyridin-2-ol is its existence as a mixture of two tautomeric forms: the aromatic pyridin-2-ol form and the non-aromatic pyridin-2(1H)-one form. This prototropic tautomerism significantly alters the electronic and chemical properties of the molecule. nih.gov

The position of this equilibrium is highly sensitive to the surrounding environment. In the gas phase and in non-polar solvents, the aromatic 2-hydroxypyridine (B17775) (pyridol) form is often favored. stackexchange.com Conversely, in polar protic solvents like water and alcohols, and in the solid state, the 2-pyridone form typically predominates due to its greater polarity and ability to form strong hydrogen-bonded dimers. stackexchange.comnih.gov

The electronic nature of the other ring substituents also influences the tautomeric preference. semanticscholar.orgrsc.org

The amino group at C6 is a strong electron-donating group, which increases the electron density of the ring and can influence the basicity of the ring nitrogen and the acidity of the hydroxyl/N-H protons.

The difluoromethyl group at C4 is electron-withdrawing via the inductive effect, which decreases the electron density of the ring.

The interplay of these effects determines the relative stability of the two tautomers. The pyridone form contains a conjugated enaminone-like system, which can affect its behavior in substitution reactions. The pyridol form behaves more like a substituted phenol, with an acidic hydroxyl group and an aromatic ring activated towards electrophilic attack. This dual reactivity profile must be considered for any transformation.

Tautomer FormStructureKey FeaturesFavored Conditions
Pyridin-2-ol AromaticPhenolic -OH group, sp² ring nitrogen.Non-polar solvents, vapor phase.
Pyridin-2(1H)-one Non-aromaticAmide-like N-H, carbonyl group (C=O).Polar solvents (water, ethanol), solid state.

Reactivity of the Difluoromethyl Group: Halogen Exchange and Derivatization

The difluoromethyl (CF₂H) group is not merely a passive substituent; its acidic proton allows for unique chemical transformations. The primary mode of reactivity involves the deprotonation of the C-H bond. acs.orgacs.org

Deprotonation and Derivatization: The hydrogen atom of the difluoromethyl group is significantly more acidic than a typical alkyl C-H bond due to the inductive effect of the two fluorine atoms. Treatment with a strong, non-nucleophilic base, such as a lithium amide or a combination of a Brønsted superbase and a weak Lewis acid, can abstract this proton to generate a difluoromethyl carbanion (Ar-CF₂⁻). acs.orgdntb.gov.ua This carbanion is a potent nucleophile that can react with a wide range of electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds at the difluoromethylene position. This "masked nucleophile" strategy provides a powerful tool for derivatization. acs.org

Halogen Exchange: While less common as a reactive pathway for an already-formed CF₂H group, halogen exchange (Halex) reactions are a known method for synthesizing fluorinated compounds from dihalo-precursors. The C-F bond is generally strong and unreactive towards nucleophilic displacement. However, under specific and often harsh conditions, such as those involving certain metal catalysts or Lewis acids, it may be possible to substitute one or both fluorine atoms, though this is synthetically challenging and not a typical transformation.

TransformationReagentsIntermediateProduct Example
Deprotonation & Silylation 1. LiN(SiMe₃)₂2. Me₃SiClAr-CF₂⁻ Li⁺6-Amino-4-(difluoro(trimethylsilyl)methyl)pyridin-2-ol
Deprotonation & Alkylation 1. KN(iPr)₂ / B₃N₃Me₆2. CH₃IAr-CF₂⁻ K⁺6-Amino-4-(1,1-difluoroethyl)pyridin-2-ol
Deprotonation & Carbonyl Addition 1. n-BuLi2. PhCHOAr-CF₂⁻ Li⁺6-Amino-4-(1,1-difluoro-2-hydroxy-2-phenylethyl)pyridin-2-ol

Ar represents the 6-amino-pyridin-2-ol-4-yl scaffold.

Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): The pyridine (B92270) ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. wikipedia.orglibretexts.org However, the reactivity of the ring in this compound is strongly modulated by its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups. masterorganicchemistry.com Conversely, the ring nitrogen and the difluoromethyl (-CF₂H) group are deactivating.

In the pyridin-2-ol tautomer, the powerful activation from the -OH (at C2) and -NH₂ (at C6) groups strongly directs electrophiles to the C3 and C5 positions. The C5 position is likely the most favored site for substitution due to reduced steric hindrance compared to the C3 position, which is situated between two substituents.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on pyridine rings typically requires two conditions: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. byjus.comwikipedia.org The preferred positions for attack are C2, C4, and C6, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen. stackexchange.comlibretexts.org

The parent molecule, this compound, does not possess a suitable leaving group for a direct NAS reaction. However, such reactions could be enabled by first modifying one of the existing functional groups. For example:

Diazotization: The C6 amino group could be converted into a diazonium salt (-N₂⁺), an excellent leaving group, which could then be displaced by various nucleophiles.

Hydroxyl Activation: The C2 hydroxyl group could be converted into a better leaving group, such as a triflate (-OTf) or tosylate (-OTs), which would then render the C2 position susceptible to nucleophilic attack.

In these scenarios, the electron-withdrawing difluoromethyl group at C4 would help to stabilize the negatively charged intermediate, thereby facilitating the substitution reaction. masterorganicchemistry.com

Computational and Theoretical Chemistry Studies of 6 Amino 4 Difluoromethyl Pyridin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and geometry of molecules. For 6-Amino-4-(difluoromethyl)pyridin-2-ol, DFT calculations would be employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in predicting various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Spectroscopic properties can also be predicted using DFT. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the molecule's photophysical properties.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are pivotal in elucidating reaction mechanisms. Should this compound be involved in a chemical reaction, these models could be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates.

A critical aspect of this modeling is the location and characterization of transition states—the highest energy point along the reaction coordinate. By calculating the energy barrier of the transition state, the reaction rate can be estimated. This information is invaluable for understanding the kinetics of a reaction and for designing more efficient synthetic routes.

Conformational Analysis and Tautomeric Equilibria Studies

The presence of rotatable bonds and functional groups in this compound suggests the possibility of multiple stable conformations. Conformational analysis would systematically explore the potential energy surface of the molecule to identify all low-energy conformers and determine their relative stabilities. This is crucial as the biological activity of a molecule can be highly dependent on its conformation.

Additionally, the pyridin-2-ol moiety can exist in tautomeric forms, namely the keto and enol forms. Quantum chemical calculations would be used to determine the relative energies of these tautomers in both the gas phase and in solution. Understanding the tautomeric equilibrium is essential as different tautomers can exhibit distinct chemical and biological properties.

Molecular Dynamics Simulations for Solution-Phase Behavior and Ligand-Target Interactions

To understand the behavior of this compound in a biological environment, molecular dynamics (MD) simulations are employed. These simulations model the movement of the molecule and surrounding solvent molecules over time, providing a dynamic picture of its behavior in solution. MD simulations can reveal information about the molecule's flexibility, solvation, and how it interacts with its aqueous environment.

When a biological target is known, MD simulations can be used to study the interactions between this compound (the ligand) and its target protein. These simulations can provide detailed insights into the stability of the ligand-protein complex, the specific interactions (such as hydrogen bonds and hydrophobic interactions) that hold them together, and any conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Docking for Mechanistic Insights in Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity. While a QSAR study would require a dataset of related molecules, the physicochemical properties of this compound calculated from computational methods (such as electronic properties, hydrophobicity, and molecular size) would serve as important descriptors in such a model. QSAR can help in predicting the activity of new, unsynthesized compounds and in understanding which molecular features are important for biological activity.

In silico docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target. For this compound, docking studies would be performed against the three-dimensional structure of a target protein. This would predict the binding mode and estimate the binding affinity. The results of docking studies can provide valuable mechanistic insights into how the molecule might exert its biological effect and can guide the design of more potent analogs.

Role As a Molecular Scaffold and Building Block in Advanced Chemical Research

Design and Synthesis of Novel Pyridin-2-ol Derivatives and Analogues

The 6-amino-4-(difluoromethyl)pyridin-2-ol scaffold is a valuable starting point for the synthesis of a wide array of novel derivatives. The presence of multiple reactive sites—the amino group, the hydroxyl group of the pyridin-2-ol tautomer, and the pyridine (B92270) ring itself—allows for extensive chemical modification. Researchers have exploited these features to generate libraries of analogues for various screening purposes.

Synthetic strategies often involve reactions targeting the amino and hydroxyl groups. For example, the amino group can undergo acylation, alkylation, or be used as a nucleophile in condensation reactions to introduce diverse substituents. Similarly, the hydroxyl group can be alkylated or functionalized to explore structure-activity relationships (SAR). nih.govnih.govresearchgate.net The pyridine ring can also be subjected to modifications, although this is often more challenging. uni-muenster.de The development of efficient, one-pot, and scalable synthetic protocols is crucial for generating these derivatives in sufficient quantities for further investigation. chemrxiv.orgnih.gov

Below is a table summarizing common synthetic transformations used to create derivatives from aminopyridine scaffolds:

Reaction Type Reagent/Catalyst Functional Group Targeted Resulting Moiety
N-AcetylationAcetic Anhydride (B1165640)Amino GroupAcetamide
N-AlkylationAlkyl Halide, BaseAmino GroupSecondary/Tertiary Amine
O-AlkylationAlkyl Halide, BaseHydroxyl GroupEther
NitrationNitrating Agent (e.g., HNO₃/H₂SO₄)Pyridine RingNitro-substituted Pyridine
HalogenationHalogenating Agent (e.g., DBDMH)Pyridine RingHalo-substituted Pyridine

Applications in the Construction of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the construction of fused heterocyclic systems. These complex, multi-ring structures are of great interest in medicinal chemistry and materials science due to their rigid conformations and unique electronic properties.

One common approach is the use of [4+1] cyclization reactions, where the aminopyridine acts as a four-atom component that reacts with a one-atom electrophile to form a new five-membered ring. chemrxiv.orgrsc.orgchemrxiv.orgresearchgate.netdigitellinc.com For instance, reactions with reagents like trifluoroacetic anhydride (TFAA) can lead to the formation of fused pyrrolo[2,3-c]pyridine (6-azaindole) systems. chemrxiv.orgrsc.orgchemrxiv.orgresearchgate.netdigitellinc.com The reaction mechanism often involves the initial formation of a pyridinium (B92312) salt, which activates the adjacent methyl or methylene (B1212753) group for cyclization. digitellinc.com The strategic placement of the amino and ring nitrogen atoms facilitates these cyclization cascades, leading to the efficient assembly of complex polycyclic molecules. researchgate.net

Bioisosteric Replacement Strategies Utilizing the Difluoromethyl Group in Scaffold Modification

The difluoromethyl (CF₂H) group is a key feature of the this compound scaffold and plays a crucial role in its application in medicinal chemistry. The CF₂H group is recognized as a valuable bioisostere for hydroxyl (OH), thiol (SH), or methyl (CH₃) groups. researchgate.netacs.org Bioisosteric replacement is a widely used strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity. princeton.edu

The CF₂H group offers several advantages as a bioisostere:

Lipophilic Hydrogen Bond Donor: It can act as a "lipophilic hydrogen bond donor," a unique property that can enhance binding affinity to biological targets. researchgate.netacs.org

Metabolic Stability: It can block metabolic oxidation at sites where a hydroxyl or methyl group would be susceptible, thereby improving the metabolic stability and half-life of a drug candidate. researchgate.net

Modulation of Physicochemical Properties: It alters properties such as lipophilicity and pKa. The CF₂H group is generally less lipophilic than the trifluoromethyl (CF₃) group. researchgate.net

The incorporation of the CF₂H group can significantly improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. princeton.edu This makes this compound an attractive starting point for developing new therapeutic agents with improved drug-like properties. nih.gov

The following table compares the properties of the difluoromethyl group with other common functional groups it often replaces:

Property Hydroxyl (-OH) Thiol (-SH) Difluoromethyl (-CF₂H)
Hydrogen Bond Capability Donor & AcceptorWeak DonorDonor
Lipophilicity (LogP contribution) Low (hydrophilic)ModerateHigh (lipophilic)
Metabolic Stability Prone to oxidation/conjugationProne to oxidationGenerally stable
pKa ~10 (as phenol)~10 (as thiophenol)~23 (C-H acidity)

Contribution to Scaffold Hopping and Lead Generation in Preclinical Drug Discovery

Scaffold hopping is a powerful strategy in drug discovery where the core structure (scaffold) of a known active compound is replaced with a chemically different but functionally equivalent scaffold. This approach is used to discover new, patentable chemical entities, improve properties, or escape from undesirable toxicological profiles associated with the original scaffold. nih.gov

The this compound core serves as an excellent candidate for scaffold hopping exercises. Its distinct heterocyclic structure can mimic the spatial arrangement of functional groups present in other known inhibitors or ligands. nih.govresearchgate.net By replacing a known scaffold with the pyridin-2-ol core, medicinal chemists can generate novel lead compounds that may exhibit improved potency, selectivity, or pharmacokinetic properties. namiki-s.co.jp The pyridine ring is a common feature in many approved drugs, and its derivatives are highly sought after in the pharmaceutical industry. researchgate.net The unique combination of the pyridin-2-ol, amino, and difluoromethyl groups provides a rich three-dimensional pharmacophore that can be exploited for lead generation against various biological targets. nih.gov

Development of Functional Materials and Probes Based on the Pyridin-2-ol Core

Beyond drug discovery, the pyridin-2-ol scaffold is also valuable in the development of functional materials and chemical probes. The inherent fluorescence of many pyridine-based systems, coupled with the potential for chemical modification, makes them attractive for creating sensors and imaging agents. nih.govnih.gov

The 6-amino-pyridin-2-ol core can be incorporated into larger molecular structures to create fluorescent probes for detecting specific analytes, such as metal ions or enzymes. mdpi.comrsc.orgnih.govresearchgate.net The amino and hydroxyl groups can act as chelating sites for metal ions, and binding events can lead to a measurable change in the fluorescence emission (a "turn-on" or "turn-off" response). mdpi.com Furthermore, the electronic properties of the scaffold can be fine-tuned by adding electron-donating or electron-withdrawing groups to shift the emission wavelength, allowing for the rational design of probes with specific optical properties. nih.govnih.govacs.org The development of such probes is essential for understanding complex biological processes and for diagnostic applications. rsc.orgresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel and Highly Efficient Synthetic Methodologies for Site-Specific Functionalization

The expansion of the chemical space around the 6-Amino-4-(difluoromethyl)pyridin-2-ol scaffold is contingent on the development of innovative and efficient synthetic methods for its site-specific functionalization. Current synthetic approaches to substituted pyridines and pyridin-2-ones often involve multi-step sequences. nih.govinnovareacademics.innih.gov Future research will likely focus on creating more direct and atom-economical routes to modify the core structure.

Key areas for methodological development include:

Late-Stage C-H Functionalization: The development of catalytic systems, potentially involving transition metals like palladium, rhodium, or iridium, for the direct and regioselective activation and functionalization of the C-H bonds on the pyridine (B92270) ring would be a significant advancement. acs.org This would allow for the introduction of a wide range of substituents at specific positions without the need for pre-functionalized starting materials.

Novel Cyclization Strategies: Exploring new cyclization reactions to construct the pyridin-2-one ring with the desired substitution pattern in a single step is a promising avenue. rsc.org This could involve, for instance, novel multi-component reactions that bring together simple precursors to rapidly assemble the complex core.

Fluorination and Difluoromethylation Techniques: While the difluoromethyl group is already present, further research into selective fluorination or the introduction of other fluorinated motifs at different positions on the ring could lead to compounds with enhanced biological activity and metabolic stability. nih.govresearchgate.net

The successful development of these methodologies will be crucial for generating a diverse library of derivatives for further investigation.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The interplay of the amino, hydroxyl (in the 2-pyridinol tautomer), and difluoromethyl groups in this compound suggests a rich and largely unexplored reactivity profile. Future studies should aim to systematically investigate the chemical behavior of this molecule under various reaction conditions to uncover novel transformations.

Potential areas of exploration include:

Tautomerism and its Impact on Reactivity: The pyridin-2-ol/2-pyridone tautomerism is a key feature of this class of compounds. wikipedia.org A detailed investigation into how the electronic nature of the difluoromethyl group influences this equilibrium and how each tautomer participates in different reactions is warranted.

Reactions at the Amino Group: The nucleophilicity of the amino group can be exploited for a variety of transformations, including acylation, alkylation, and arylation, to introduce diverse functionalities.

Electrophilic and Nucleophilic Aromatic Substitution: The electron-rich nature of the ring, enhanced by the amino group, makes it susceptible to electrophilic attack. Conversely, the electron-withdrawing difluoromethyl group can activate the ring for nucleophilic aromatic substitution at specific positions. A thorough study of these reactions would provide a roadmap for the synthesis of a wide array of derivatives.

Coordination Chemistry: The nitrogen and oxygen atoms of the pyridin-2-one scaffold can act as ligands for metal ions, opening up possibilities in coordination chemistry and catalysis. innovareacademics.inwikipedia.org

Integration into Advanced Material Science for Optoelectronic or Supramolecular Applications

The inherent electronic and structural features of the this compound scaffold make it an attractive building block for the design of advanced materials with interesting optoelectronic and supramolecular properties.

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): By incorporating this scaffold into larger π-conjugated systems, it may be possible to develop new organic materials with tunable emission properties for use in OLEDs. rsc.org The amino and difluoromethyl groups can be used to fine-tune the electronic energy levels of the resulting molecules.

Fluorescent Probes and Sensors: The pyridin-2-one core is known to be a component of some fluorescent molecules. researchgate.net Derivatives of this compound could be designed to act as fluorescent probes for the detection of specific analytes or to monitor biological processes.

Supramolecular Assemblies: The hydrogen bonding capabilities of the amino group and the pyridin-2-one moiety can be utilized to direct the self-assembly of molecules into well-defined supramolecular structures. rsc.org These assemblies could have applications in areas such as drug delivery, catalysis, and materials science.

Innovative Applications in Chemical Biology as Probes or Tools for Pathway Elucidation

The potential biological activity of molecules containing the pyridin-2-one scaffold suggests that this compound and its derivatives could be valuable tools in chemical biology.

Emerging applications in this field include:

Design of Bioactive Probes: By attaching reporter groups such as fluorophores or affinity tags to the this compound core, it may be possible to create chemical probes to study the interactions of small molecules with biological targets.

Fragment-Based Drug Discovery: The core scaffold can serve as a starting point in fragment-based drug discovery campaigns. By identifying weak-binding fragments that interact with a protein of interest, these can be elaborated into more potent drug candidates.

Pathway Elucidation: Labeled derivatives of this compound could be used to track their uptake, distribution, and metabolism within cells, providing insights into biological pathways and mechanisms of action.

Synergistic Approaches Combining Synthetic Chemistry, Computational Modeling, and Biological Evaluation for Rational Design of Bioactive Molecules

The rational design of novel bioactive molecules based on the this compound scaffold will be greatly enhanced by a synergistic approach that integrates synthetic chemistry, computational modeling, and biological evaluation. mdpi.comnih.gov

This integrated approach would involve:

Computational Modeling: Quantum chemical calculations and molecular docking studies can be used to predict the physicochemical properties, reactivity, and potential biological targets of designed derivatives. mdpi.comnih.gov This can help to prioritize synthetic targets and guide the design of more effective molecules.

Synthetic Chemistry: The development of efficient synthetic routes, as discussed in section 8.1, will be essential for the preparation of the designed molecules.

Biological Evaluation: A comprehensive biological evaluation of the synthesized compounds will be necessary to determine their activity, selectivity, and mechanism of action. nih.govnih.govmdpi.com

This iterative cycle of design, synthesis, and testing will be crucial for the discovery of new therapeutic agents and research tools based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 6-Amino-4-(difluoromethyl)pyridin-2-ol, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of fluorinated pyridines like this compound typically involves sequential functionalization of the pyridine core. A plausible route includes:

Core Construction : Start with a pyridine precursor (e.g., 2-hydroxypyridine) and introduce the difluoromethyl group via nucleophilic substitution or cross-coupling reactions. For fluorination, potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is effective for introducing fluorine atoms .

Amino Group Installation : Use reductive amination or catalytic hydrogenation to introduce the amino group at the 6-position.

Optimization : Adjust reaction temperature (60–100°C) and solvent polarity to enhance regioselectivity. For example, polar aprotic solvents like DMF improve solubility of intermediates .
Yield Improvement : Monitor reaction progress via TLC or HPLC. Quench side reactions by controlling stoichiometry (e.g., 1.2 equivalents of fluorinating agents) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • 1H/19F NMR :
    • 1H NMR : The hydroxyl (OH) proton appears as a broad singlet near δ 10–12 ppm. The amino group (NH2) shows a singlet or broad peak at δ 5–6 ppm. Adjacent protons to electronegative groups (e.g., F) exhibit deshielding .
    • 19F NMR : The difluoromethyl group (-CF2H) appears as a triplet (J = 50–60 Hz) near δ -110 to -120 ppm. Confirm purity by absence of extraneous peaks .
  • IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and O-H stretches (~3200 cm⁻¹). The C-F vibration appears at 1100–1200 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of -CF2H or -NH2 groups) .

Q. How does the solubility profile of this compound in common organic solvents influence its purification strategies?

Methodological Answer:

Solvent Solubility Purification Strategy
DMSO HighUse for reaction medium; precipitate product by adding water .
Ethanol ModerateRecrystallize at low temperatures (0–4°C) to remove polar impurities .
DCM LowExtract non-polar byproducts via liquid-liquid separation .
Key Considerations :
  • Avoid halogenated solvents if the compound reacts with HCl or HBr.
  • Use silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) for intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed during the introduction of difluoromethyl groups in pyridine derivatives?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

  • Electronic Effects : Electrophilic fluorination favors the 4-position due to electron-withdrawing effects of adjacent substituents (e.g., hydroxyl groups activate the ring for substitution) .
  • Steric Hindrance : Bulky reagents (e.g., (diethylamino)sulfur trifluoride, DAST) preferentially target less hindered positions. Computational modeling (DFT) can predict transition state energies to optimize site selectivity .
    Experimental Validation :
  • Perform kinetic studies under varying temperatures.
  • Compare reaction outcomes with/without directing groups (e.g., boronic esters) .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological potential of this compound?

Methodological Answer:

Analog Synthesis : Modify the difluoromethyl group (-CF2H) to -CF3 or -CH2F to assess fluorine’s role in bioavailability .

Biological Assays :

  • Anti-inflammatory Testing : Measure inhibition of COX-2 or TNF-α in murine macrophages (IC50 values) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate selective toxicity .

Data Analysis :

  • Correlate logP values (lipophilicity) with cellular uptake using HPLC-derived retention times .
  • Apply multivariate regression to identify critical substituents for activity .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the stability of fluorinated pyridinols?

Methodological Answer:

  • Hypothesis Testing :
    • Re-evaluate Computational Models : Ensure DFT calculations include solvent effects (e.g., PCM for water/DMSO) .
    • Experimental Stability Assays :
  • Perform accelerated degradation studies (40°C, 75% RH) and monitor via HPLC .
  • Identify degradation products (e.g., defluorination) using LC-MS .
  • Case Study : If simulations predict instability at the 4-position but experiments show resilience, assess hydrogen bonding (e.g., intramolecular H-bonding between -OH and -NH2) via X-ray crystallography .

Q. How to develop HPLC methods for assessing the purity of this compound under varying pH conditions?

Methodological Answer:

Parameter Optimal Condition
Column C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/ammonium acetate buffer (pH 6.5, 15.4 g/L)
Gradient 10–90% acetonitrile over 20 min
Detection UV at 254 nm (for aromatic rings)
Method Validation :
  • Check peak symmetry (asymmetry factor < 2.0).
  • Test robustness by varying pH (±0.5) and flow rate (±0.1 mL/min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.